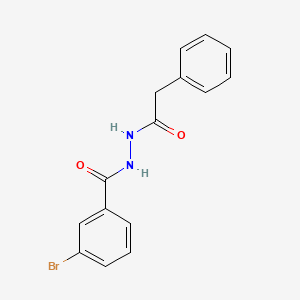

3-bromo-N'-(phenylacetyl)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N'-(2-phenylacetyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c16-13-8-4-7-12(10-13)15(20)18-17-14(19)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOJZLQEAFJOTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromobenzohydrazide Derivatives: Technical Guide to Synthesis, SAR, and Pharmacological Applications

Executive Summary

The 3-bromobenzohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by the unique electronic and steric properties of the meta-bromo substituent. Unlike its para-substituted counterparts, the 3-bromo derivative offers a distinct lipophilic profile and halogen-bonding capability that significantly alters binding affinity in enzymatic pockets, particularly within cholinesterases (AChE/BChE) and ureases. This guide provides a technical roadmap for the synthesis, structural characterization, and biological evaluation of these derivatives, designed for researchers optimizing lead compounds for neurodegenerative and infectious disease indications.

Chemical Foundation & Structure-Activity Relationship (SAR)

The core utility of 3-bromobenzohydrazide lies in its ability to function as a versatile pharmacophore. The hydrazine moiety (-CONHNH

The "Meta-Bromo" Effect

In comparative studies of benzohydrazides, the position of the halogen is critical.

-

Selectivity: 3-bromo derivatives have demonstrated superior selectivity for Acetylcholinesterase (AChE) over Butyrylcholinesterase (BChE) compared to 4-bromo analogs, likely due to steric clashes in the BChE acyl-binding pocket [1].

-

Halogen Bonding: The bromine atom at the meta position can participate in halogen bonding (X-bond) with carbonyl oxygens or aromatic systems in the receptor site, enhancing potency beyond simple hydrophobic interactions.

-

Lipophilicity: The Br substituent increases logP, facilitating membrane permeability, which is crucial for CNS-targeting drugs (Alzheimer's therapeutics).

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

Figure 1: Structure-Activity Relationship (SAR) logic for 3-bromobenzohydrazide derivatives.

Synthetic Architectures

The synthesis of these derivatives typically proceeds through a two-step protocol: hydrazinolysis of the ester followed by condensation with electrophiles (aldehydes/ketones) or cyclization.

Synthetic Pathway

The most robust route utilizes methyl 3-bromobenzoate as the starting material. Direct reaction with hydrazine hydrate yields the hydrazide, which is then converted to Schiff bases (hydrazones) or cyclized to 1,3,4-oxadiazoles.

Figure 2: General synthetic workflow for accessing bioactive 3-bromobenzohydrazide libraries.

Detailed Experimental Protocol

Objective: Synthesis of (E)-N'-(4-methoxybenzylidene)-3-bromobenzohydrazide.

Step 1: Synthesis of 3-Bromobenzohydrazide

-

Dissolve methyl 3-bromobenzoate (0.01 mol) in absolute ethanol (20 mL).

-

Add hydrazine hydrate (99%, 0.05 mol) dropwise to the solution.

-

Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (System: Ethyl acetate/Hexane 3:7).

-

Cool to room temperature. The solid product will precipitate.

-

Filter, wash with cold ethanol, and recrystallize from ethanol to obtain white needle-like crystals.

-

Yield Expectation: 75–85%.

-

Melting Point: ~158–160°C.

-

Step 2: Synthesis of the Schiff Base (Hydrazone)

-

Dissolve 3-bromobenzohydrazide (0.001 mol) in ethanol (15 mL).

-

Add 4-methoxybenzaldehyde (0.001 mol) and 2–3 drops of glacial acetic acid (catalyst).

-

Reflux for 4–6 hours.

-

Cool and pour the reaction mixture into crushed ice/water if precipitation does not occur spontaneously.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize from ethanol/DMF mixture.

-

Validation: IR spectrum should show disappearance of NH

doublet (3300-3200 cm

-

Pharmacological Applications & Data[1][2][3][4][5][6][7]

Cholinesterase Inhibition (Alzheimer's Disease)

3-Bromobenzohydrazide derivatives act as dual or selective inhibitors of AChE and BChE.[1][2] The hydrazide linker allows the molecule to span the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

-

Mechanism: Non-covalent interaction near the catalytic triad.[2]

-

Key Data: In a study of N-alkyl-2-benzohydrazides, 3-bromo derivatives showed high selectivity for AChE over BChE, whereas 4-bromo derivatives were less selective [1].[1]

Urease Inhibition (Anti-Ulcer/H. pylori)

The hydrazide moiety is a known pharmacophore for urease inhibition. It coordinates with the nickel ions in the urease active site, preventing urea hydrolysis.

-

Potency: Derivatives often exhibit IC

values in the low micromolar range (<20 µM), comparable to standard thiourea [3]. -

Activity: The presence of the 3-bromo group enhances binding stability compared to unsubstituted analogs.

Quantitative Performance Summary

The table below synthesizes comparative potency data from literature for 3-bromobenzohydrazide derivatives against key targets.

| Compound Class | Substituent (R) | Target Enzyme | IC | Reference Standard | Notes |

| Hydrazone | 3-Br (Core) + 4-NO | Urease | 0.87 ± 0.31 | Thiourea (21.2) | High Potency [3] |

| Hydrazone | 3-Br (Core) + 2-OH (Terminal) | AChE | 44.0 - 100.0 | Rivastigmine | Moderate/Selective [1] |

| Hydrazone | 3-Br (Core) + 4-OMe (Terminal) | BChE | > 500 | Donepezil | Inactive (Selective for AChE) [1] |

| Thiosemicarbazide | 3-Br-sulfanilamide | Urease | 17.02 ± 0.01 | Thiourea (21.0) | Comparable to standard [4] |

Critical Quality Attributes (CQA) for Validation

To ensure the scientific integrity of the synthesized library, the following analytical benchmarks must be met:

-

NMR Spectroscopy:

- H NMR: The amide proton (-CONH -) typically appears as a singlet downfield (11.5–12.5 ppm). The azomethine proton (-N=CH -) appears between 8.3–8.8 ppm.

-

IR Spectroscopy:

-

Presence of C=O (amide I) at 1650 cm

. -

Presence of C=N (imine) at 1600–1620 cm

.

-

-

Crystal Structure:

-

X-ray diffraction often reveals trans-E configuration about the C=N bond, stabilized by intermolecular hydrogen bonding networks [2].

-

References

-

Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Source: Int. J. Mol. Sci. / PMC URL:[Link]

-

Synthesis, Structural Characterization, and Biological Evaluation of (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. Source: FUPRESS URL:[Link]

-

Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies. Source: Bioorganic Chemistry (PubMed) URL:[Link]

-

Synthesis of novel 3-bromosulfanilamide acyl thiourea derivatives: a study on urease inhibition and their molecular docking. Source: ResearchGate URL:[Link]

Sources

Biological Profile & Therapeutic Potential of N'-Phenylacetyl Benzohydrazides

Executive Summary

The N'-phenylacetyl benzohydrazide scaffold represents a specific class of 1,2-diacylhydrazines characterized by the core structure R-C(=O)-NH-NH-C(=O)-R'. Unlike their hydrazone cousins (Schiff bases), these molecules possess a flexible hydrazine bridge flanked by two carbonyls, imparting unique electronic and steric properties.

While often overshadowed by the commercially dominant N-tert-butyl-diacylhydrazines (ecdysone agonists like Tebufenozide), N'-phenylacetyl benzohydrazides exhibit a distinct biological profile. They serve as potent antimicrobial agents , insecticidal leads , and critical synthetic precursors for 1,3,4-oxadiazoles . This guide dissects their biological activity, structure-activity relationships (SAR), and experimental protocols, distinguishing them from the structurally related acylhydrazones to ensure precision in drug development workflows.

Chemical Architecture & Synthesis

The Scaffold

The defining feature of N'-phenylacetyl benzohydrazide is the acyclic 1,2-diacylhydrazine linker . This moiety acts as a hydrogen bond donor/acceptor network, critical for binding to receptors such as the Ecdysone Receptor (EcR) in insects or bacterial enzymes.

-

Core Formula:

(unsubstituted) -

Key Pharmacophore: The -C(=O)-NH-NH-C(=O)- bridge.

Synthetic Pathway

The synthesis typically follows a nucleophilic acyl substitution pathway. A self-validating protocol involves the reaction of benzohydrazide with phenylacetyl chloride or phenylacetic acid (with coupling agents).

Diagram 1: Synthesis of N'-Phenylacetyl Benzohydrazide

Caption: Nucleophilic acyl substitution pathway for the synthesis of the 1,2-diacylhydrazine scaffold.

Pharmacological Profiles[1][2][3]

Insecticidal Activity (Ecdysone Agonism)

The most authoritative grounding for the biological activity of diacylhydrazines lies in their ability to mimic the insect molting hormone, 20-hydroxyecdysone (20E) .

-

Mechanism: These compounds bind to the ligand-binding domain of the Ecdysone Receptor (EcR), causing premature and lethal molting in larvae.

-

SAR Insight: The N'-phenylacetyl group provides hydrophobic bulk necessary to fit the EcR binding pocket. Substitution on the phenyl ring (e.g., 4-Ethyl, 4-Chloro) significantly modulates potency.

-

Key Reference: Diacylhydrazines are the class containing commercial insecticides like Tebufenozide and Methoxyfenozide. The N'-phenylacetyl derivatives are non-steroidal analogs with similar binding modes [1].

Antimicrobial Activity

Unlike the insecticidal activity which requires specific steric bulk, the antimicrobial potential of N'-phenylacetyl benzohydrazides relies on their ability to penetrate bacterial cell walls and disrupt enzymatic function.

-

Spectrum: Active against Gram-positive (S. aureus, B. subtilis) and select Gram-negative (E. coli, P. aeruginosa) bacteria.

-

Potency: MIC values typically range from 0.64 µg/mL to 50 µg/mL depending on substitution [2].

-

Structural Driver: The presence of electron-withdrawing groups (EWG) like -NO2, -Cl, or -Br on the benzoyl ring enhances lipophilicity and membrane permeability, correlating with lower MIC values.

Cytotoxicity & Anticancer Potential

Recent studies have highlighted the cytotoxic potential of this scaffold against cancer cell lines (e.g., MCF-7, MDA-MB-231).

-

Mechanism: Induction of apoptosis via upregulation of Bax and downregulation of Bcl-2 .

-

Data Summary:

Cell Line Compound Variant IC50 (µM) Reference MCF-7 (Breast) 4-NO2-phenylacetyl 0.7 ± 0.4 [3] MDA-MB-231 Unsubstituted 482 (Low potency) [4] | HL-60 (Leukemia) | Pyrazole-linked derivative | ≤ 5.0 | [5] |[1][2]

Critical Distinction: Diacylhydrazine vs. Hydrazone

Expert Insight: A common error in literature searches is confusing N'-phenylacetyl benzohydrazides (Diacylhydrazines) with Benzylidene benzohydrazides (Acylhydrazones/Schiff Bases).

-

Diacylhydrazine (Target): R-CO-NH-NH-CO-R. Flexible. Primary Activity: Insecticidal, Antibacterial.

-

Acylhydrazone (Interference): R-CO-NH-N=CH-R. Rigid double bond. Primary Activity: Urease Inhibition, Iron Chelation.

If your target is Urease Inhibition (for H. pylori), the hydrazone form is significantly more potent due to the sp2 nitrogen's ability to chelate Nickel ions in the active site [6]. The diacylhydrazine form discussed here is a weak urease inhibitor but a strong scaffold for oxadiazole synthesis.

Diagram 2: Structure-Activity Divergence

Caption: Divergent biological activities based on synthetic modification of the benzohydrazide core.

Experimental Protocols

Protocol: Synthesis of N'-Phenylacetyl Benzohydrazide

Self-Validating Step: The disappearance of the NH2 peak in IR (approx 3300 cm-1) and the appearance of a second carbonyl peak confirms diacyl formation.

-

Reagents: Benzohydrazide (10 mmol), Phenylacetyl chloride (10 mmol), Triethylamine (12 mmol), Dichloromethane (DCM, 20 mL).

-

Procedure:

-

Dissolve benzohydrazide in dry DCM in a round-bottom flask.

-

Add Triethylamine (TEA) as an acid scavenger.

-

Cool to 0°C in an ice bath.

-

Add Phenylacetyl chloride dropwise over 30 minutes (Exothermic control).

-

Stir at Room Temperature (RT) for 6 hours.

-

Validation: TLC (Hexane:Ethyl Acetate 7:3) should show a single new spot.

-

-

Workup: Wash with 5% NaHCO3 (remove acid), then water. Dry over Na2SO4.[3] Evaporate solvent.[3]

-

Recrystallization: Ethanol/Water mixture.

Protocol: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines.

-

Preparation: Dissolve compound in DMSO (Stock 1 mg/mL).

-

Medium: Mueller-Hinton Broth (MHB).[4]

-

Inoculum: Adjust bacterial culture (E. coli ATCC 25922) to

CFU/mL (0.5 McFarland). -

Plate Setup: 96-well plate. Serial 2-fold dilutions of the compound (Range: 256 µg/mL to 0.5 µg/mL).

-

Controls:

-

Positive: Ciprofloxacin.[5]

-

Negative: DMSO + Broth (No bacteria).

-

Growth Control: Bacteria + Broth (No drug).

-

-

Incubation: 37°C for 24 hours.

-

Readout: The lowest concentration with no visible turbidity is the MIC.

Structure-Activity Relationship (SAR) Analysis

For researchers optimizing this scaffold, the following SAR rules apply:

-

The Linker: The -NH-NH- bridge is essential for flexibility. Cyclization to 1,3,4-oxadiazole (dehydration) locks the conformation, often increasing antibacterial activity but decreasing EcR binding flexibility.

-

Phenyl Ring A (Benzoyl): Electron-withdrawing groups (4-NO2, 4-Cl) increase metabolic stability and cytotoxicity [3].

-

Phenyl Ring B (Phenylacetyl): Bulky substituents (tert-butyl) at the para-position enhance insecticidal activity by filling the hydrophobic pocket of the Ecdysone Receptor [7].

Diagram 3: Mechanism of Action (Apoptosis & EcR)

Caption: Dual mechanistic pathways: ParE inhibition in bacteria and EcR agonism in insects.

References

-

Synthesis and insecticidal activity of diacylhydrazine derivatives. Chemistry Central Journal. (2017). Available at: [Link]

-

Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. Frontiers in Chemistry. (2021). Available at: [Link]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives. Pharmaceutical Sciences. (2024). Available at: [Link]

-

Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. International Journal of Science and Research Archive. (2024).[6] Available at: [Link]

-

Synthesis, Characterization, and Biological Activity of N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide. Bioinorganic Chemistry and Applications. (2013). Available at: [Link]

-

Recent advances in design of new urease inhibitors: A review. Journal of Advanced Research. (2018). Available at: [Link]

-

Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides. Molecules. (2012). Available at: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsra.net [ijsra.net]

Technical Deep Dive: 1,2-Diacylhydrazine Pharmacophore & Ecdysone Receptor Agonism

The following technical guide provides an in-depth analysis of the 1,2-diacylhydrazine (DAH) pharmacophore, focusing on its mechanism as a non-steroidal ecdysone agonist, chemical synthesis, and application in gene regulation systems.

Executive Summary

The 1,2-diacylhydrazine (DAH) scaffold represents a landmark in biorational design, functioning as the first non-steroidal mimetic of the insect molting hormone 20-hydroxyecdysone (20E). Unlike the steroid 20E, which is metabolically unstable and hydrophilic, DAH ligands (e.g., tebufenozide, methoxyfenozide) exhibit high metabolic stability and lipophilicity, allowing them to penetrate the insect cuticle and persistently activate the Ecdysone Receptor (EcR). This guide details the structural determinants of this pharmacophore, the kinetics of its receptor interaction, and protocols for its synthesis and validation.

Part 1: The Pharmacophore Architecture

Structural Definition and Conformation

The core pharmacophore is defined by a symmetric or asymmetric hydrazine backbone acylated at both nitrogen termini (

While the free ligand in solution may adopt multiple rotamers, the bioactive conformation is a distinct "U-shaped" or folded structure. This conformation is critical for fitting into the L-shaped ligand-binding pocket of the EcR.

-

The Hydrophobic Anchor (

): The presence of a bulky, hydrophobic group (typically a tert-butyl group) on one nitrogen is the single most critical determinant of potency. This group occupies a deep, hydrophobic sub-pocket in the receptor, anchoring the ligand. -

The Aromatic "Bookends" (

): The two acyl groups usually bear aromatic rings. In the bound state, these rings are oriented to interact with hydrophobic residues (Phe, Tyr, Trp) via -

The Hydrogen Bond Bridge: The diacylhydrazine bridge (

) acts as a rigid linker that positions the hydrophobic domains while simultaneously engaging in hydrogen bonding with the receptor backbone (specifically with residues corresponding to Thr343 and Ala398 in the Heliothis virescens EcR numbering).

Pharmacophore Visualization

The following diagram illustrates the logical relationship between the chemical features of the DAH scaffold and the biological response.

Caption: Logical map of the DAH pharmacophore features mapping to specific interactions within the Ecdysone Receptor (EcR) binding pocket.

Part 2: Mechanism of Action (The EcR Switch)

The DAH ligands function as "super-agonists." Unlike 20E, which triggers a pulse of transcription followed by degradation, DAH ligands bind irreversibly (kinetically speaking) and are not efficiently metabolized.

-

Binding: The ligand enters the ligand-binding domain (LBD) of the EcR.[1]

-

Helix 12 Closure: Ligand binding induces a conformational shift in Helix 12 of the LBD, sealing the pocket (the "mousetrap" mechanism).

-

Heterodimerization: The EcR-Ligand complex binds with high affinity to the Ultraspiracle protein (USP), the insect ortholog of RXR.

-

DNA Binding: The EcR/USP/Ligand complex binds to Ecdysone Response Elements (EcREs) in the promoter regions of early genes.

-

Lethal Molt: The persistent activation prevents the insect from completing the molt, leading to "hyperecdysonism"—trapped in the old cuticle, starvation, and death.

Signaling Pathway Diagram

Caption: Molecular signaling cascade initiated by 1,2-diacylhydrazine binding to the Ecdysone Receptor.

Part 3: Structure-Activity Relationships (SAR)

The optimization of DAH insecticides (from RH-5849 to Methoxyfenozide) highlights critical SAR trends.

Quantitative Data Summary

The following table summarizes the physicochemical properties and relative potencies of key DAH analogs.

| Compound | R1 Substituent | R2 (N-Subst) | R4 Substituent | LogP | Water Sol. (mg/L) | Relative Potency (Lepidoptera) |

| RH-5849 | Phenyl | H | Phenyl | 1.8 | ~20 | 1 (Baseline) |

| Tebufenozide | 4-Ethylphenyl | tert-Butyl | 3,5-Dimethylphenyl | 4.25 | 0.83 | ~100x |

| Methoxyfenozide | 3-Methoxy-2-methylphenyl | tert-Butyl | 3,5-Dimethylphenyl | 3.7 | 3.3 | ~500x |

| Halofenozide | 4-Chlorophenyl | tert-Butyl | Phenyl | 3.2 | 12.3 | Selective for Coleoptera |

Key Insights:

-

Lipophilicity (LogP): A LogP between 3.5 and 4.5 is optimal for cuticular penetration in Lepidoptera.

-

Steric Bulk: The tert-butyl group at R2 is non-negotiable for high affinity. Replacing it with methyl or ethyl drastically reduces potency.

-

Electronic Effects: Electron-donating groups (methoxy, methyl) on the benzoyl rings generally enhance binding compared to strong electron-withdrawing groups, likely by modulating the electron density of the carbonyl oxygen involved in H-bonding.

Part 4: Chemical Synthesis Protocols

The synthesis of 1,2-diacylhydrazines is typically achieved via a convergent route involving the acylation of a mono-substituted hydrazine.

Protocol: Synthesis of Tebufenozide Analog

Objective: Synthesize N-tert-butyl-N,N'-dibenzoylhydrazine.

Reagents:

-

tert-Butylhydrazine hydrochloride

-

Benzoyl chloride (substituted as required)[2]

-

Sodium hydroxide (aq)

-

Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

-

Preparation of Mono-acylhydrazine (Intermediate A):

-

Dissolve tert-butylhydrazine hydrochloride (10 mmol) in 10% NaOH (20 mL).

-

Cool to 0°C in an ice bath.

-

Dropwise add the first Benzoyl Chloride derivative (10 mmol) dissolved in DCM (10 mL) over 30 minutes.

-

Mechanism:[3] The nucleophilic nitrogen (distal to the t-butyl group due to steric hindrance) attacks the carbonyl carbon.

-

Stir for 2 hours at room temperature.

-

Extract with DCM, wash with brine, dry over MgSO4, and concentrate.

-

Checkpoint: Verify Intermediate A by TLC (formation of a slower-moving spot compared to starting material).

-

-

Formation of Diacylhydrazine (Final Product):

-

Dissolve Intermediate A (10 mmol) in dry Toluene.

-

Add a slight excess of the second Benzoyl Chloride derivative (11 mmol).

-

Add Pyridine or Triethylamine (12 mmol) as a base scavenger.

-

Reflux at 110°C for 4-6 hours. Note: The second acylation is sterically hindered by the t-butyl group and requires thermal energy.

-

Cool to room temperature. The product often precipitates.

-

-

Purification:

-

Filter the precipitate.[2]

-

Recrystallize from Methanol/Water (80:20).

-

Validation: Purity >95% by HPLC. confirm structure via 1H-NMR (Look for the characteristic t-butyl singlet at ~1.5 ppm).

-

Caption: Convergent synthetic workflow for asymmetric 1,2-diacylhydrazines.

Part 5: Experimental Validation Protocols

To confirm the pharmacophore properties, one must validate both receptor binding and biological efficacy.

Ligand Binding Assay (Competitive Displacement)

This assay measures the affinity of the synthesized compound relative to

-

Preparation: Express EcR and USP proteins (e.g., using in vitro translation or bacterial expression).

-

Incubation: Mix EcR/USP lysate with

-Ponasterone A (2 nM) and increasing concentrations of the test DAH compound ( -

Equilibrium: Incubate at 4°C for 1 hour.

-

Separation: Separate bound from free ligand using nitrocellulose filter binding or dextran-coated charcoal.

-

Analysis: Measure radioactivity in the bound fraction. Plot % Bound vs. Log[Concentration] to determine

.-

Self-Validation: A valid assay must show complete displacement by unlabeled Ponasterone A (non-specific binding control).

-

Reporter Gene Assay (Luciferase)

A functional assay to prove agonism (activation) rather than just binding.

-

Transfection: Co-transfect cells (e.g., Sf9 or CHO cells) with:

-

Expression plasmid for EcR and USP.

-

Reporter plasmid containing EcRE upstream of Luciferase.

-

-

Treatment: Treat cells with test compound (1 µM) for 24 hours.

-

Readout: Lyse cells and add Luciferin substrate. Measure luminescence.

-

Result: A potent DAH agonist will induce a >50-fold increase in luminescence compared to vehicle control.

Part 6: Beyond Crop Protection (Gene Switches)

The specificity of the DAH pharmacophore for the insect EcR (and its lack of binding to mammalian nuclear receptors) has enabled its use in Chemically Inducible Gene Expression Systems (e.g., the RHEOS™ switch).

-

Mechanism: A chimeric receptor is engineered by fusing the EcR Ligand Binding Domain (LBD) to a mammalian DNA binding domain (e.g., Gal4) and a transactivation domain (e.g., VP16).

-

Application: In gene therapy or bioprocessing, the gene of interest is silent until the DAH ligand (acting as the "inducer") is added.

-

Advantage: DAH ligands have excellent pharmacokinetic profiles in mammals (unlike doxycycline) and show no endogenous hormonal activity.

References

-

Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology. Link

-

Billas, I. M., Iwema, T., Garnier, J. M., Mitschler, A., Rochel, N., & Moras, D. (2003). Structural adaptability in the ligand-binding pocket of the ecdysone hormone receptor. Nature. Link

-

Carlson, G. R., et al. (2001). The chemical and biological properties of methoxyfenozide, a new insecticidal ecdysteroid agonist. Pest Management Science. Link

-

Nakagawa, Y. (2005). QSAR of benzoylhydrazine-type ecdysone agonists using comparative molecular field analysis (CoMFA). Bioorganic & Medicinal Chemistry. Link

-

Palli, S. R., & Retnakaran, A. (2000). Molecular and biochemical aspects of ecdysone receptor function. Archives of Insect Biochemistry and Physiology. Link

Sources

Technical Monograph: Therapeutic Potential of 3-Bromo-N'-(phenylacetyl)benzohydrazide

The following technical guide provides an in-depth analysis of 3-bromo-N'-(phenylacetyl)benzohydrazide , a representative 1,2-diacylhydrazine scaffold with significant potential in medicinal chemistry and agrochemical development.

Executive Summary

3-bromo-N'-(phenylacetyl)benzohydrazide represents a versatile pharmacophore within the 1,2-diacylhydrazine class. Structurally, it bridges two distinct lipophilic domains (a 3-bromophenyl ring and a benzyl group) via a flexible hydrazine linker. This architecture confers unique biological properties, positioning the molecule as a "hybrid" scaffold capable of targeting bacterial DNA topoisomerases (ParE/Gyrase), modulating apoptotic pathways in cancer cells, and acting as a non-steroidal ecdysone agonist in agrochemical applications.

This guide dissects the compound’s chemical identity, mechanism of action (MOA), and therapeutic applications, providing validated protocols for its synthesis and biological evaluation.

Chemical Identity & Structural Analysis (SAR)

Molecular Architecture

The molecule consists of three critical Pharmacophoric Elements:

-

The Core Linker (–CONHNHCO–): A 1,2-diacylhydrazine bridge that acts as a hydrogen bond donor/acceptor network, crucial for binding to enzyme active sites (e.g., the ATP-binding pocket of ParE).

-

The 3-Bromophenyl Moiety: The bromine atom at the meta position enhances lipophilicity (LogP modulation) and provides a halogen bond donor site for interaction with backbone carbonyls in target proteins. It also serves as a synthetic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate diverse libraries.

-

The Phenylacetyl Tail: The methylene spacer (–CH₂–) introduces flexibility, allowing the terminal phenyl ring to adopt an "induced fit" conformation within hydrophobic pockets.

Physicochemical Profile (Predicted)

| Property | Value | Implication |

| Molecular Formula | C₁₅H₁₃BrN₂O₂ | -- |

| Molecular Weight | 333.18 g/mol | Optimal for oral bioavailability (<500 Da). |

| cLogP | ~3.2 - 3.5 | High membrane permeability; suitable for intracellular targets. |

| H-Bond Donors | 2 (NH-NH) | Critical for active site recognition. |

| H-Bond Acceptors | 2 (C=O) | Facilitates water-mediated bridging. |

| Rotatable Bonds | 4 | Allows conformational adaptation. |

Mechanism of Action (MOA)

Antibacterial: Dual Targeting of DNA Gyrase & Topoisomerase IV (ParE)

Research into benzohydrazide and phenylacetamide derivatives suggests a dual mechanism of action against Gram-negative bacteria (E. coli, P. aeruginosa).

-

Target: The ATP-binding domain of the ParE subunit of Topoisomerase IV.

-

Mechanism: The diacylhydrazine scaffold mimics the adenine ring of ATP, competitively inhibiting ATPase activity. The 3-bromo substituent occupies the hydrophobic pocket usually filled by the adenine base, while the phenylacetyl group extends into the solvent-exposed region, stabilizing the complex.

-

Outcome: Inhibition of DNA decatenation, leading to accumulation of double-strand breaks and bacterial cell death.

Anticancer: Apoptosis Induction via Caspase Activation

Diacylhydrazines have demonstrated cytotoxic efficacy against human cancer cell lines (e.g., MCF-7, HCT-116).

-

Pathway: Modulation of the Bcl-2/Bax ratio.

-

Causality: The compound promotes the release of cytochrome c from mitochondria, triggering the intrinsic apoptotic pathway. This leads to the cleavage of Procaspase-9 to Caspase-9, which subsequently activates the executioner Caspase-3.

Agrochemical: Ecdysone Receptor (EcR) Agonism

While typically requiring a bulky tert-butyl group (as in Tebufenozide), the 1,2-diacylhydrazine core is the fundamental pharmacophore for non-steroidal ecdysone agonists.

-

Mechanism: The molecule binds to the ligand-binding domain (LBD) of the insect Ecdysone Receptor (EcR), inducing a lethal premature molt.

-

Selectivity: The 3-bromo substitution pattern enhances binding affinity in Lepidopteran species compared to non-target organisms.

Visualization: Mechanistic Pathways & Synthesis

Synthesis & Functionalization Workflow

Caption: Step-wise synthesis of the target scaffold via Schotten-Baumann condensation, followed by potential late-stage diversification using the bromine handle.

Pharmacological Interaction Network

Caption: Multi-target pharmacological profile showing the compound's potential utility in antibacterial, anticancer, and agrochemical domains.

Experimental Protocols

Chemical Synthesis (Standard Protocol)

Objective: Synthesis of 3-bromo-N'-(phenylacetyl)benzohydrazide via Acid Chloride Method.

Reagents:

-

3-Bromobenzohydrazide (1.0 equiv)

-

Phenylacetyl chloride (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolution: Dissolve 3-bromobenzohydrazide (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

-

Base Addition: Add TEA (6 mmol) and cool the mixture to 0°C using an ice bath.

-

Acylation: Add phenylacetyl chloride (5.5 mmol) dropwise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 1:1).

-

Work-up: Quench with water (20 mL). Extract the organic layer, wash with 10% NaHCO₃ (to remove unreacted acid) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Water to yield white/off-white crystals.

Antibacterial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against E. coli (ParE target validation).

Protocol:

-

Preparation: Prepare a stock solution of the test compound in DMSO (1 mg/mL).

-

Inoculum: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

-

Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

-

Readout: MIC is defined as the lowest concentration showing no visible turbidity. Use Ciprofloxacin as a positive control.

Future Directions & Optimization

-

SAR Expansion: The 3-bromo position is a prime candidate for Suzuki coupling to introduce heteroaryl groups (e.g., pyridine, furan), potentially increasing potency against resistant bacterial strains (MRSA).

-

Bioisosterism: Replacing the phenylacetyl methylene (–CH₂–) with an oxygen (–O–) or amine (–NH–) linker could improve metabolic stability against amidases.

-

Crystallography: Obtaining a co-crystal structure with E. coli ParE (PDB ID: 1S16 homolog) is critical to confirm the binding mode and guide structure-based drug design.

References

-

Benzohydrazide and Phenylacetamide Scaffolds as ParE Inhibitors Title: Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors.[1] Source: Frontiers in Bioengineering and Biotechnology (2021). Context: Establishes the antibacterial mechanism of benzohydrazide derivatives targeting Topoisomerase IV. URL:[Link]

-

Diacylhydrazine Insecticides Title: Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.[2][3] Source: Chemistry Central Journal (2017). Context: Validates the insecticidal potential of the diacylhydrazine pharmacophore and the role of bromine substitution. URL:[Link]

-

Structural Characterization of Hydrazides Title: 2-Phenyl-N'-(2-phenylacetyl)acetohydrazide. Source: Acta Crystallographica Section E (2012). Context: Provides crystallographic data on the conformation of the N,N'-diacylhydrazine linkage. URL:[Link]

-

Anticancer Benzohydrazides Title: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. Source: Molecules (2022). Context: Demonstrates the utility of 5-bromo-substituted hydrazone/hydrazide scaffolds in inducing apoptosis in MCF-7 cells.[4] URL:[Link]

Sources

- 1. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

difference between benzohydrazide hydrazones and diacylhydrazines

Structural Architecture, Synthetic Pathways, and Pharmacological Divergence

Executive Summary

This guide delineates the critical technical distinctions between Benzohydrazide Hydrazones and Diacylhydrazines . While both classes share a hydrazine pharmacophore origin, their electronic environments, structural rigidity, and biological targets diverge fundamentally.

-

Benzohydrazide Hydrazones (

) are characterized by an azomethine imine bond, facilitating -

Diacylhydrazines (

) possess a flexible hydrazine bridge flanked by two carbonyls. They are the gold standard for non-steroidal Ecdysone Agonists in agrochemistry (Insect Growth Regulators).

Part 1: Structural & Electronic Architecture

Chemical Connectivity and Tautomerism

The core difference lies in the hybridization of the nitrogen-adjacent carbon and the resulting electronic conjugation.

| Feature | Benzohydrazide Hydrazones | Diacylhydrazines (DAHs) |

| General Formula | ||

| Linkage | Amide + Imine (Azomethine) | Bis-Amide (Hydrazine bridge) |

| Hybridization | Two | |

| Isomerism | Geometric ( | Conformational: Rotamers around the |

| Chelation | High: Tridentate (ONO) ligands with metal ions (Fe, Cu). | Low/Specific: Poor chelators unless specifically substituted; act as steric ligands in receptors. |

Electronic Delocalization

In hydrazones , the

In diacylhydrazines , the lone pairs on the adjacent nitrogen atoms repel (alpha-effect), but the electron-withdrawing carbonyls stabilize the molecule. The

Part 2: Synthetic Methodologies

Comparative Synthesis Logic

The synthesis of these compounds follows divergent pathways starting from a common hydrazide precursor.

Figure 1: Divergent synthetic pathways from benzohydrazide precursors.

Standard Operating Procedure (SOP): Benzohydrazide Hydrazones

Objective: Synthesis of

-

Reagents: Benzohydrazide (1.0 eq), Benzaldehyde derivative (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

-

Procedure:

-

Dissolve benzohydrazide in ethanol (10 mL/mmol) in a round-bottom flask.

-

Add the aldehyde dropwise with stirring.

-

Add 2-3 drops of glacial acetic acid.

-

Reflux at 80°C for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Observation: Product usually precipitates as a solid upon cooling.

-

-

Work-up: Filter the precipitate, wash with cold ethanol and diethyl ether. Recrystallize from EtOH/DMF.

Standard Operating Procedure (SOP): Diacylhydrazines

Objective: Synthesis of

-

Reagents:

-Butylhydrazine hydrochloride (1.0 eq), Benzoyl chloride (2.2 eq), Triethylamine (TEA) (2.5 eq), DCM (Dichloromethane). -

Procedure:

-

Suspend hydrazine salt in dry DCM under

atmosphere. -

Add TEA dropwise at 0°C to liberate the free hydrazine.

-

Add Benzoyl chloride dropwise at 0°C (Exothermic!).

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

-

Work-up: Quench with water. Wash organic layer with 1M HCl (remove unreacted amine), then sat.

. Dry over

Part 3: Physicochemical Profiling

Accurate characterization requires distinguishing the spectral signatures of the Imine (

Table 1: Spectral Distinctions (IR & NMR)

| Spectral Feature | Benzohydrazide Hydrazones | Diacylhydrazines |

| IR: Amide I ( | Single band ~1650–1670 cm⁻¹ | Two bands (often overlapping) ~1640–1680 cm⁻¹ |

| IR: Imine ( | Diagnostic band ~1590–1620 cm⁻¹ | Absent |

| IR: | Single band ~3200–3350 cm⁻¹ | Two bands (symmetric/asym) ~3150–3300 cm⁻¹ |

| ¹H NMR: | Singlet | Absent |

| ¹H NMR: | Singlet | Two Singlets |

| ¹³C NMR: | Signal at | Absent |

Part 4: Pharmacological & Biological Utility[6][7][8][9][10][11]

Diacylhydrazines: The Ecdysone Agonists

Primary Application: Insect Growth Regulators (IGRs). Mechanism: Diacylhydrazines (e.g., Tebufenozide, Methoxyfenozide) mimic 20-hydroxyecdysone (20E) , the insect molting hormone. Unlike 20E, they are metabolically stable and bind irreversibly to the Ecdysone Receptor (EcR) complexed with Ultraspiracle protein (USP). This induces a lethal premature molt.

-

Selectivity: Highly specific to Lepidoptera (caterpillars) and Coleoptera (beetles); safe for mammals due to lack of EcR homologs.

-

Key Structural Requirement: The

-tert-butyl group is critical for fitting into the hydrophobic pocket of the EcR ligand-binding domain.

Benzohydrazide Hydrazones: Iron Chelators & Cytotoxins

Primary Application: Anticancer, Antimicrobial, and Iron Chelation Therapy. Mechanism: These compounds act as tridentate ONO ligands (if an ortho-OH is present on the aldehyde ring).

-

Iron Depletion: They chelate intracellular Fe(II)/Fe(III), depriving ribonucleotide reductase of the iron cofactor needed for DNA synthesis.

-

ROS Generation: The iron complexes can undergo redox cycling, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells.

-

LSD1 Inhibition: Recent studies link specific hydrazones to the inhibition of Lysine Specific Demethylase 1 (LSD1), an epigenetic regulator.

Mechanism of Action Visualization

Figure 2: Mechanistic divergence: Receptor agonism (Left) vs. Metal sequestration (Right).

References

-

Mode of Action of Nonsteroidal Ecdysone Agonists, Diacylhydrazine Analogs. Pesticide Science Society of Japan. Available at: [Link]

-

Iodinated 1,2-diacylhydrazines, benzohydrazide-hydrazones and their analogues as dual antimicrobial and cytotoxic agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Hydrazone chelators for the treatment of iron overload disorders: iron coordination chemistry and biological activity. Dalton Transactions. Available at: [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase. Molecules. Available at: [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

An In-depth Technical Guide to N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide (C15H13BrN2O2)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The molecular formula C15H13BrN2O2 encompasses a diverse class of chemical isomers, with the benzohydrazide derivatives being of significant interest to the scientific community. These compounds, characterized by an aroylhydrazone backbone, have garnered attention for their intriguing coordination chemistry and a wide spectrum of potential biological activities. This guide focuses on a specific, well-characterized isomer: N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide . As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but a cohesive understanding of this compound's properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Compound Identification and Core Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide is a distinct isomer with the following key identifiers:

| Property | Value | Source |

| Molecular Formula | C15H13BrN2O2 | [1] |

| IUPAC Name | N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide | [1] |

| Molecular Weight | 333.18 g/mol | [1] |

| Monoisotopic Mass | 332.01605 Da | [2] |

The structural integrity of this molecule has been confirmed through single-crystal X-ray diffraction, revealing a monoclinic crystal system.[1] The C=N double bond adopts a trans (E) configuration, and the dihedral angle between the two aromatic rings is 22.3 (1)°.[1] The crystal structure is further stabilized by both intramolecular O—H···O and intermolecular N—H···O hydrogen bonds.[1]

Predicted Physical Properties

While extensive experimental data on the physical properties of this specific isomer is not widely published, general characteristics of aroylhydrazones suggest the following:

-

Solubility : Generally, aroylhydrazones are insoluble in water and alcohols but show solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] This solubility profile is critical for designing experimental conditions for synthesis, purification, and biological assays.

-

Appearance : The synthesis of N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide yields yellow single crystals.[1]

Synthesis and Structural Elucidation: A Validated Protocol

The synthesis of N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide is achieved through a condensation reaction, a robust and well-understood method in organic chemistry.

Experimental Protocol

The following protocol is based on a published crystallographic study, ensuring its validity and reproducibility.[1]

Materials:

-

Benzoylhydrazine (0.02 mol, 2.72 g)

-

1-(5-bromo-2-hydroxyphenyl)ethanone (0.02 mol, 4.30 g)

-

Anhydrous ethanol (50 ml)

-

Dimethylformamide (30 ml)

Procedure:

-

Dissolve benzoylhydrazine in anhydrous ethanol.

-

Add 1-(5-bromo-2-hydroxyphenyl)ethanone to the solution.

-

Reflux the reaction mixture for 6 hours with stirring.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate several times with ethanol.

-

Dry the product in vacuo. The reported yield is 85%.[1]

-

For single crystal growth, dissolve the compound (2.0 mmol, 0.67 g) in dimethylformamide (30 ml) and keep it at room temperature for 30 days.[1]

Causality of Experimental Choices:

-

Anhydrous Ethanol as Solvent: Ethanol is a suitable solvent for both reactants and facilitates the removal of the water molecule formed during the condensation reaction, driving the equilibrium towards the product. The anhydrous nature of the solvent is crucial to prevent the hydrolysis of the hydrazone product.

-

Reflux Conditions: Heating the reaction mixture to its boiling point (reflux) increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

-

Stirring: Continuous stirring ensures homogeneity of the reaction mixture, maximizing the contact between reactants and leading to a higher yield.

-

Filtration and Washing: These steps are essential for isolating the solid product and removing any unreacted starting materials or soluble impurities.

-

Drying in Vacuo: This removes residual solvent from the product without requiring high temperatures that could potentially lead to decomposition.

Structural Verification Workflow

A multi-faceted approach is necessary to confirm the identity and purity of the synthesized compound.

Caption: Workflow for the synthesis and structural verification of N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide.

Potential Applications in Drug Discovery and Development

Aroylhydrazones, the chemical class to which N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide belongs, are recognized for their diverse biological activities. This positions them as promising scaffolds for the development of novel therapeutic agents.

Anticancer Potential

Several studies have highlighted the anticancer properties of aroylhydrazone derivatives, often enhanced through complexation with metal ions. For instance, dioxidovanadium(V) complexes of aroylhydrazones have demonstrated cell-selective cytotoxicity against colon, breast, and cervical cancer cell lines.[4] The hydrophobicity of these compounds appears to play a crucial role in their cytotoxic efficacy.[4]

Antimicrobial Activity

The hydrazone moiety is a key pharmacophore in a variety of antimicrobial agents. The investigation of novel benzohydrazide derivatives for their antibacterial and antifungal properties is an active area of research.

Antioxidant Properties

The structural features of benzohydrazides, particularly the presence of phenolic hydroxyl groups and the hydrazone linkage, suggest potential antioxidant activity. These compounds can act as free radical scavengers, a property relevant to the treatment of diseases associated with oxidative stress.

Future Research Directions

The foundational data presented in this guide provides a springboard for further investigation into the therapeutic potential of N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide.

Caption: A roadmap for the future investigation of N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide.

Key areas for future exploration include:

-

Comprehensive Biological Screening: A systematic evaluation of the compound's efficacy against a broad panel of cancer cell lines and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs to identify key structural motifs responsible for biological activity.

-

Mechanism of Action Studies: Investigating the specific cellular targets and pathways through which this compound exerts its biological effects.

-

In vitro ADMET Profiling: Early-stage assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

-

Metal Complexation: Exploring the synthesis of metal complexes of this ligand and evaluating their potential for enhanced biological activity.

References

-

Guruna, S., et al. (2021). Water-Soluble Dioxidovanadium(V) Complexes of Aroylhydrazones: DNA/BSA Interactions, Hydrophobicity, and Cell-Selective Anticancer Potential. Inorganic Chemistry, 60(20), 15291–15309. [Link]

-

Ahmed, A., & Mostafa, M. (2022). Physicochemical and Analytical Studies of Some Monomer and Polymer Complexes Derived from Selected Aroyl Hydrazone. Open Journal of Inorganic Chemistry, 12, 1-17. [Link]

-

Zheng, C.-Z., et al. (2008). N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2487. [Link]

-

PubChem. (n.d.). 5-bromo-2-hydroxy-n'-(1-phenylethylidene)benzohydrazide. Retrieved February 15, 2026, from [Link]

Sources

- 1. N′-[(E)-1-(5-Bromo-2-hydroxyphenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5-bromo-2-hydroxy-n'-(1-phenylethylidene)benzohydrazide (C15H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. Physicochemical and Analytical Studies of Some Monomer and Polymer Complexes Derived from Selected Aroyl Hydrazone [scirp.org]

- 4. Water-Soluble Dioxidovanadium(V) Complexes of Aroylhydrazones: DNA/BSA Interactions, Hydrophobicity, and Cell-Selective Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Antimicrobial Screening of Benzohydrazide Derivatives: A High-Fidelity Protocol Guide

Abstract

Benzohydrazide derivatives (

Part 1: Strategic Pre-Screening & Compound Handling

Solubility Profiling & Stock Preparation

Benzohydrazides often exhibit low solubility in aqueous media, which can lead to false negatives (compound precipitation) or false positives (aggregate toxicity).

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the universal solvent of choice. Avoid ethanol if possible, as it can evaporate during incubation, altering concentrations.

-

Maximum Tolerable Concentration (MTC): Most bacteria tolerate up to 2-5% DMSO. However, for accurate MIC determination, the final assay concentration of DMSO should not exceed 1% (v/v) .

-

Preparation Protocol:

-

Prepare a 10 mg/mL master stock in 100% DMSO.

-

Sonicate for 10–15 minutes to ensure complete dissolution.

-

Visual Check: Inspect for micro-precipitates under a light source. If cloudy, dilute to 5 mg/mL.

-

Inoculum Standardization

Consistency is the bedrock of reproducibility.

-

Standard: 0.5 McFarland Standard (

CFU/mL). -

Verification: Measure Optical Density (

) ranges between 0.08 and 0.13 . -

Dilution Factor: For microdilution, dilute the 0.5 McFarland suspension 1:100 in broth to achieve a final assay concentration of

CFU/mL.

Part 2: Primary Quantitative Screening (MIC)

Protocol A: Modified Resazurin Microtiter Assay (REMA)

Why this method? Standard broth microdilution relies on turbidity (OD) to read growth. Benzohydrazides often precipitate upon contact with aqueous cation-adjusted Mueller-Hinton Broth (CAMHB), interfering with OD readings. Resazurin (Alamar Blue) is a redox indicator that changes from Blue (Non-fluorescent/Oxidized) to Pink (Fluorescent/Reduced) only in the presence of metabolically active bacteria, bypassing solubility artifacts.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Indicator: Resazurin sodium salt powder (Sigma-Aldrich), prepared as a 0.015% (w/v) solution in sterile PBS. Filter sterilize (0.22 µm).

-

Plates: 96-well round-bottom polystyrene plates.

Step-by-Step Workflow

-

Plate Layout:

-

Columns 1-10: Test Compound (Serial 2-fold dilutions).

-

Column 11: Growth Control (Bacteria + Broth + Solvent).

-

Column 12: Sterility Control (Broth only) & Compound Blank (Broth + Compound at highest concentration).

-

-

Dilution:

-

Add 100 µL of CAMHB to all wells.

-

Add 100 µL of compound stock (diluted to 2x desired starting concentration) to Column 1.

-

Perform serial dilution (transfer 100 µL) from Col 1 to Col 10. Discard the final 100 µL.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial suspension (

CFU/mL) to wells in Col 1-11. -

Final Volume: 200 µL/well.[2]

-

-

Incubation:

-

Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).[3]

-

-

Development:

-

Add 30 µL of Resazurin solution to each well.

-

Incubate for an additional 1–4 hours.

-

-

Readout:

-

Visual: Blue = Inhibition (MIC); Pink = Growth.

-

Spectrophotometric: Measure Absorbance at 570 nm (reduced) and 600 nm (oxidized).

-

Data Interpretation: The MIC is the lowest concentration preventing the color change from blue to pink.[4]

Part 3: Mechanistic Profiling

Once a "Hit" is identified (MIC < 10 µg/mL), mechanistic validation is required.

Protocol B: Time-Kill Kinetics

Determines if the benzohydrazide is bactericidal (

-

Preparation: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no drug).[5]

-

Inoculum: Add bacteria to reach a starting density of

CFU/mL. -

Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

-

Plating: Perform serial 10-fold dilutions in PBS. Plate 20 µL spots onto Nutrient Agar.

-

Count: Incubate plates overnight and count colonies. Calculate CFU/mL.

Protocol C: Crystal Violet Biofilm Inhibition Assay

Benzohydrazides are often investigated for anti-biofilm properties due to their ability to chelate iron, a signal for biofilm maturation.

-

Seeding: In a flat-bottom 96-well plate, add 100 µL of bacterial suspension (

CFU/mL) in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm). -

Treatment: Add 100 µL of compound at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

-

Incubation: 24–48 hours at 37°C (static).

-

Washing: Gently aspirate media.[2] Wash wells 3x with sterile PBS to remove planktonic cells.

-

Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min at room temp.

-

Solubilization: Wash 3x with water. Air dry. Add 150 µL of 30% Acetic Acid to dissolve the dye.[6]

-

Quantification: Read OD at 595 nm .

-

% Inhibition =

.

-

Part 4: Visualization of Workflows

Experimental Workflow Diagram

Figure 1: Strategic workflow for screening benzohydrazide derivatives, moving from solubility checks to mechanistic profiling.

Mechanism of Action (Hypothetical)

Figure 2: Potential mechanisms of action for benzohydrazides, highlighting multi-target pleiotropy.

Part 5: Data Presentation & Analysis

Quantitative Summary Table

When reporting results, condense data into a comparative format. Calculate the Selectivity Index (SI) , defined as

| Compound ID | R-Group Subst. | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | MBC/MIC Ratio | Biofilm IC50 [µg/mL] |

| BZ-01 | 4-NO2 | 64 | >128 | N/A | >128 |

| BZ-05 | 2-OH (Salicylic) | 4 | 16 | 2 (Bactericidal) | 8.5 |

| BZ-09 | 4-Cl | 8 | 32 | 4 (Bacteriostatic) | 22.1 |

| Control | Ciprofloxacin | 0.5 | 0.015 | 1 | 0.8 |

Troubleshooting Guide

-

Precipitation in Wells: If "crystals" appear after adding broth, the compound has crashed out. Action: Switch to REMA (Protocol A) or use a cosolvent like Tween-80 (0.02%).

-

Pink Control Wells: Indicates contamination.[7] Action: Discard plate and re-sterilize media.

-

No Color Change in Positive Control: Inoculum density too low or dead bacteria. Action: Re-verify McFarland standard and use fresh overnight cultures.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07). CLSI. [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[7] Methods, 42(4), 321-324. [Link]

-

Popiołek, L. (2021).[8][9] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. [Link]

-

O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

Application Note: Precision Cytotoxicity Profiling of Hydrazine Derivatives

Overcoming Chemical Interference and Metabolic Artifacts in In Vitro Assays

Abstract

Hydrazine derivatives (

Part 1: The Chemical Challenge & Experimental Design

Before pipetting a single cell, the experimental design must account for two critical failure modes specific to hydrazine chemistry: The Redox Trap and The Pyruvate Trap .

1. The Redox Trap (MTT Interference)

Standard assays like MTT, MTS, and WST-1 rely on cellular oxidoreductases to reduce a tetrazolium salt into a colored formazan product.[4] Hydrazine derivatives, possessing free lone pairs on adjacent nitrogen atoms, act as strong nucleophiles and reducing agents. They can chemically reduce tetrazolium salts in the absence of live cells.

-

Consequence: High background absorbance mimics high cell viability.

-

Result: Underestimation of toxicity (IC

shifts right).

2. The Pyruvate Trap (Media Scavenging)

Many standard culture media (e.g., DMEM, RPMI) are supplemented with Sodium Pyruvate (1 mM) to support metabolism. Hydrazines react rapidly with the ketone group of pyruvate to form hydrazones via a condensation reaction.

-

Reaction:

-

Consequence: The effective concentration of the parent hydrazine drug is depleted immediately upon addition to the media.

-

Result: False resistance (IC

shifts right) and exposure to a secondary metabolite (hydrazone) rather than the parent drug.

Part 2: Assay Selection Matrix

| Assay Type | Suitability for Hydrazines | Mechanism of Failure/Success | Recommendation |

| MTT / MTS | Low | Chemical Reduction: Drug directly converts dye to formazan. | Avoid (or use strict wash protocol). |

| Resazurin | Medium | Redox Interference: Less sensitive than MTT, but high conc. hydrazines can still reduce resazurin. | Use with Acellular Controls . |

| LDH Release | Medium-High | Enzyme Inhibition: Hydrazines may inhibit LDH enzyme activity, masking cell death. | Verify with positive control first. |

| ATP Luminescence | High (Gold Standard) | Metabolic: Luciferase reaction is generally resistant to hydrazine interference. | Highly Recommended. |

| Real-Time Imaging | High | Morphological: Label-free (confluence/phase) avoids chemical interaction entirely. | Ideal for kinetic profiling. |

Part 3: Visualizing the Interference Pathways

The following diagram illustrates the decision logic required to avoid artifacts when testing hydrazine derivatives.

Caption: Decision tree for hydrazine cytotoxicity profiling. Note the critical branch points at media selection (Pyruvate avoidance) and assay selection (MTT interference mitigation).

Part 4: Detailed Protocols

Protocol A: The Gold Standard (ATP Luminescence)

This protocol minimizes chemical interference by measuring ATP, a marker of metabolically active cells, using a luciferase reaction that is generally robust against hydrazine reduction.

Materials:

-

Cells: Target cell line (e.g., HepG2 for hepatotoxicity).[5]

-

Media: Pyruvate-Free DMEM/RPMI + 10% FBS.

-

Reagent: ATP detection reagent (e.g., CellTiter-Glo or equivalent).

-

Plate: White-walled, opaque bottom 96-well plates (to prevent signal bleed).

Step-by-Step:

-

Seeding: Seed cells (e.g., 5,000–10,000 cells/well) in 100 µL of Pyruvate-Free media. Allow attachment (24h).

-

Compound Preparation: Dissolve hydrazine derivative in DMSO.

-

Critical: Limit final DMSO to <0.5%.

-

Critical: Prepare serial dilutions in Pyruvate-Free media immediately before use. Do not store diluted drugs.

-

-

Exposure: Remove old media. Add 100 µL of fresh media containing the drug.

-

Control 1: Vehicle Control (Media + DMSO).

-

Control 2: Positive Control (e.g., Staurosporine).

-

Control 3 (Acellular): Media + Drug (Highest Conc.) + No Cells. (Checks for luciferase inhibition).

-

-

Incubation: Incubate for desired time (24h, 48h, 72h).

-

Readout:

-

Equilibrate plate to Room Temperature (RT) for 30 mins.

-

Add 100 µL of ATP Reagent to each well (1:1 ratio).

-

Orbitally shake for 2 mins (induce lysis).

-

Incubate at RT for 10 mins (stabilize signal).

-

Measure Luminescence (Integration time: 0.5–1.0 sec).

-

Protocol B: The "Wash-Correction" (Modified MTT)

Use this ONLY if ATP assays are unavailable. The wash step is non-negotiable to remove the reducing hydrazine before it touches the MTT dye.

Materials:

-

MTT Reagent (5 mg/mL in PBS).

-

Wash Buffer: Sterile PBS (warm).

-

Solubilization Buffer: DMSO or acidified isopropanol.

Step-by-Step:

-

Exposure: Treat cells with hydrazine derivative in Pyruvate-Free media (as above).

-

The Wash (CRITICAL):

-

Adherent Cells: Carefully aspirate the drug-containing media. Gently add 100 µL warm PBS. Aspirate. Repeat 2 times .

-

Suspension Cells: Centrifuge plate (300 x g, 5 min). Aspirate supernatant. Resuspend in PBS. Repeat 2 times .

-

-

Dye Addition: Add fresh media (100 µL) + MTT reagent (10 µL).

-

Incubation: Incubate 2–4 hours at 37°C.

-

Solubilization: Aspirate media (carefully, do not dislodge crystals). Add 100 µL DMSO.

-

Readout: Measure Absorbance at 570 nm (Reference: 650 nm).

-

Validation: Compare the "Acellular Control" (Drug + MTT, no cells) against the Blank. If the Acellular Control is purple, the wash was insufficient.

-

Part 5: Mechanistic Profiling (Oxidative Stress)

Hydrazine toxicity is frequently driven by Reactive Oxygen Species (ROS) generation and glutathione depletion.

Caption: Mechanistic pathway of hydrazine toxicity involving metabolic activation and oxidative stress.

Recommended Mechanistic Assays:

-

ROS Detection: Use H2DCFDA (Cell-permeant).

-

Protocol Note: Load dye before drug treatment (Pre-loading) to capture early oxidative bursts (1–4 hours).

-

-

Glutathione Status: Use GSH/GSSG-Glo assays.

-

Expectation: Hydrazines often cause a rapid drop in reduced GSH/GSSG ratio.

-

References

-

Slide, A. et al. (2011). Interference of reducing agents with the MTT assay.Assay and Drug Development Technologies . Defines the mechanism of non-enzymatic reduction of tetrazolium salts by chemical reducers.

-

Cree, I. A.[6] & Andreotti, P. E. (1997).[7] Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines.[7]Toxicology in Vitro . Establishes ATP bioluminescence as a robust alternative to colorimetric assays.

-

Hussain, S. & Frazier, J. M. (2002).[8] Cellular toxicity of hydrazine in primary rat hepatocytes.[8]Toxicological Sciences .[7] Details the oxidative stress mechanism and glutathione depletion specific to hydrazine toxicity.

-

Tostmann, A. et al. (2008).[5] Isoniazid toxicity.[5]Current Pharmaceutical Design . Reviews the metabolic activation of hydrazine drugs (isoniazid) into toxic reactive intermediates.

-

Stockert, J. C. et al. (2012). Tetrazolium salts and formazan products in cell biology: Viability assessment, fluorescence imaging, and labeling perspectives.Acta Histochemica . Comprehensive review of tetrazolium chemistry and interference factors.

Sources

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. MTT assay - Wikipedia [en.wikipedia.org]

- 5. Hydrazine-induced liver toxicity is enhanced by glutathione depletion but is not mediated by oxidative stress in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of MTT and ATP-based assays for the measurement of viable cell number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving yield of 3-bromo-N'-(phenylacetyl)benzohydrazide synthesis

Topic: Improving Yield of 3-Bromo-N'-(phenylacetyl)benzohydrazide Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Subject: 3-Bromo-N'-(phenylacetyl)benzohydrazide

Executive Summary & Reaction Logic

The synthesis of 3-bromo-N'-(phenylacetyl)benzohydrazide involves the formation of an asymmetric 1,2-diacylhydrazine linkage.[1] The most robust route employs the acylation of a mono-hydrazide (typically 3-bromobenzohydrazide) with an acid chloride (phenylacetyl chloride).[1]

Low yields in this synthesis are rarely due to the intrinsic stability of the product but rather kinetic traps: competitive protonation , solubility-limited reactivity , and cyclodehydration to the corresponding 1,3,4-oxadiazole.[1][2]

Core Reaction Pathway

The following diagram illustrates the critical nodes where yield is lost (red paths) versus the target pathway (green path).

Caption: Mechanistic pathway showing the target acylation and competitive deactivation/cyclization routes.[1][2]

Critical Process Parameters (CPP)

To improve yield, you must control the variables that dictate the kinetic competition between N-acylation and side reactions.

| Parameter | Recommended Setting | Scientific Rationale |

| Solvent System | THF (anhydrous) or DCM | 3-bromobenzohydrazide has poor solubility in non-polar solvents.[1] THF solubilizes the hydrazide better than DCM, increasing the effective concentration of the nucleophile. |

| Base Stoichiometry | 1.1 – 1.2 equiv (Et3N or Pyridine) | The reaction generates HCl. If HCl is not neutralized immediately, it protonates the unreacted hydrazide ( |

| Temperature | 0°C to RT | High temperatures (>40°C) promote the cyclodehydration of the diacylhydrazine product into a 1,3,4-oxadiazole derivative, drastically reducing isolated yield.[2] |

| Addition Order | Acid Chloride into Hydrazide | Adding the acid chloride slowly to the hydrazide/base mixture ensures the nucleophile is always in excess, minimizing local concentration spikes that could lead to di-acylation (rare but possible). |

Troubleshooting Guide & FAQs

Category A: Low Yield (<50%) [1][2]

Q: I see a lot of unreacted starting material (3-bromobenzohydrazide) on TLC, even after adding excess acid chloride. Why? Diagnosis: This is the "Protonation Trap." Explanation: As the reaction proceeds, HCl is generated.[2] If your base is weak, wet, or insufficient, the HCl protonates the terminal nitrogen of your starting hydrazide.[2] The resulting hydrazinium salt is insoluble in DCM/THF and precipitates out, becoming inert to acylation. Corrective Action:

-

Ensure you are using at least 1.2 equivalents of Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

-

Switch to a Schotten-Baumann condition (biphasic: DCM + aq.[1] Na2CO3) if organic solubility is the bottleneck. The aqueous base actively scavenges protons, keeping the hydrazide free in the organic phase.

Q: My product is oiling out and yield is lost during crystallization. Diagnosis: Solvent entrapment / Impurity profile. Explanation: Phenylacetyl derivatives are flexible and can be "greasy." If unreacted phenylacetic acid (from hydrolyzed chloride) is present, it prevents the product from crystallizing.[2] Corrective Action:

-

Workup: Wash the organic layer with saturated NaHCO3 (removes phenylacetic acid) and 0.1 M HCl (removes unreacted hydrazide/base). Note: Keep acid wash brief and cold to prevent hydrolysis.

-

Recrystallization: Use Ethanol/Water (9:1) . Dissolve hot in ethanol, then add water dropwise until turbid. Cool slowly.

Category B: Impurity Profile

Q: I have a byproduct with a mass [M-18] relative to my product. What is it? Diagnosis: Cyclodehydration to 1,3,4-Oxadiazole.[1][2][3][4] Explanation: 3-bromo-N'-(phenylacetyl)benzohydrazide is a precursor to 2-(3-bromophenyl)-5-benzyl-1,3,4-oxadiazole.[1][2] This cyclization releases water (Mass -18) and is catalyzed by heat and acid (e.g., POCl3, SOCl2, or even residual HCl from the reaction).[2] Corrective Action:

-

Strict Temperature Control: Do not reflux during the acylation step. Perform the reaction at 0°C and warm only to room temperature (25°C).

-

Avoid Acidic Drying Agents: Do not use acidic silica or prolonged exposure to MgSO4 if the product is sensitive.

Q: Can I use carboxylic acid instead of acid chloride to improve selectivity? Answer: Yes, using coupling agents (EDC/HOBt or HATU).[2] Protocol:

-

Dissolve Phenylacetic acid (1.0 eq) in DMF.

-

Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min to activate.

-

Add 3-bromobenzohydrazide (1.0 eq).[1][5] Benefit: This avoids HCl generation entirely, preventing the "Protonation Trap" and oxadiazole formation.[2] Drawback: Removal of urea byproducts (from EDC) can be tedious; requires column chromatography.

Validated Experimental Protocol

Method: Acid Chloride Coupling (Optimized for Yield) Target Scale: 5.0 mmol

-

Preparation of Nucleophile Solution:

-

In a dry 50 mL round-bottom flask, suspend 3-bromobenzohydrazide (1.07 g, 5.0 mmol) in anhydrous THF (20 mL). Note: THF is preferred over DCM for better solubility.

-

Add Triethylamine (0.84 mL, 6.0 mmol, 1.2 equiv). The suspension may clear up as the base deprotonates any salts.

-

Cool the mixture to 0°C (ice bath).

-

-

Acylation Step:

-

Reaction & Workup:

-

Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Quench: Pour the reaction mixture into ice-cold water (100 mL). The product is typically insoluble in water and should precipitate.

-

Filtration: Filter the solid.[7]

-

Washing: Wash the filter cake sequentially with:

-

5% NaHCO3 (2 x 10 mL) – Removes acid.

-

Water (2 x 10 mL) – Removes salts.

-

Cold Ethanol (1 x 5 mL) – Displaces water/removes grease.

-

-

-

Purification:

-

Dry the solid in a vacuum oven at 45°C.

-

If purity is <95%, recrystallize from hot Ethanol .[2]

-

References

-

General Synthesis of Diacylhydrazines

-

Prevention of Bis-Hydrazide Formation

-

Title: Processes for making hydrazides (US Patent 8110705B2).[2]

- Source: Google P

- URL

-

-

Cyclization Side Reactions (Oxadiazole Formation)

-

Biological Relevance of Benzohydrazide Derivatives

Sources

- 1. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.box]

- 9. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors [frontiersin.org]

optimizing reflux time for benzohydrazide condensation

Welcome to the Advanced Synthesis Technical Support Center. Topic: Optimization of Reflux Time for Benzohydrazide Condensation Ticket ID: #BHZ-OPT-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are inquiring about optimizing the reflux time for benzohydrazide condensation . In organic synthesis, this term typically refers to two distinct phases:

-

Primary Condensation (Synthesis): Reacting a benzoate ester with hydrazine hydrate to form benzohydrazide.

-

Secondary Condensation (Derivatization): Reacting the isolated benzohydrazide with an aldehyde/ketone to form a hydrazone (Schiff base).

This guide focuses primarily on Step 1 , as this is the kinetically sensitive step where "reflux time" is the critical variable determining the ratio between the desired product and the thermodynamic "bis-hydrazide" impurity.

Module 1: The Kinetic Landscape (Mechanism & Risks)

To optimize reflux time, you must understand the competing reactions. The reaction is a nucleophilic acyl substitution.

-

The Goal: Hydrazine (

) attacks the ester carbonyl to form Benzohydrazide. -

The Risk: The newly formed Benzohydrazide is also a nucleophile. If the reaction runs too long or hydrazine is depleted, the product attacks a remaining ester molecule to form 1,2-Dibenzoylhydrazine (the "Bis" impurity).

Reaction Pathway Diagram

The following diagram illustrates why time and stoichiometry are your control valves.

Figure 1: Reaction pathway showing the competitive formation of the Bis-impurity during extended reflux.

Module 2: Optimization Data & Protocols

The "Sweet Spot" Analysis